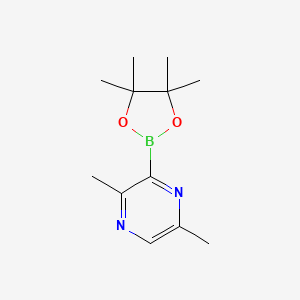
Myr-pep2m
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myr-pep2m, also known as myristoylated pep2m, is a cell-permeable peptide. It is a modified form of pep2m, where a myristoyl group is attached to the N-terminus of the peptide. This modification enhances the peptide’s ability to penetrate cell membranes. This compound is known for its ability to disrupt the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, which are involved in the regulation of AMPA receptor function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myristoylated pep2m involves the solid-phase peptide synthesis method. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The myristoyl group is introduced at the N-terminus of the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of myristoylated pep2m follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The purification process is also scaled up using preparative high-performance liquid chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Myr-pep2m primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions, specifically between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2 .
Common Reagents and Conditions: The synthesis of myristoylated pep2m involves standard peptide synthesis reagents such as protected amino acids, coupling reagents, and cleavage reagents. The myristoyl group is introduced using myristic acid or its derivatives .
Major Products Formed: The major product formed is the myristoylated pep2m peptide itself. There are no significant by-products as the synthesis process is highly specific and controlled .
Aplicaciones Científicas De Investigación
Myr-pep2m has several scientific research applications, particularly in the fields of neuroscience and cell biology. It is used to study the regulation of AMPA receptor function and synaptic plasticity. By disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, myristoylated pep2m helps researchers understand the mechanisms underlying long-term potentiation and synaptic transmission .
In addition, myristoylated pep2m is used in pain research. It has been shown to increase paw withdrawal thresholds in animal models, indicating its potential as a tool for studying nociceptive sensitization and pain pathways .
Mecanismo De Acción
Myr-pep2m exerts its effects by disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2. This interaction is crucial for the regulation of AMPA receptor function, which plays a key role in synaptic transmission and plasticity. By inhibiting this interaction, myristoylated pep2m reduces postsynaptic currents and AMPA receptor surface expression, thereby modulating synaptic activity .
Comparación Con Compuestos Similares
Similar Compounds:
- Pep2m: The non-myristoylated form of myristoylated pep2m, which lacks the cell-penetrating ability.
- Myristoylated pep2m trifluoroacetate: A variant of myristoylated pep2m with trifluoroacetate as a counterion .
Uniqueness: The uniqueness of myristoylated pep2m lies in its ability to penetrate cell membranes and disrupt specific protein-protein interactions. This makes it a valuable tool for studying synaptic plasticity and pain pathways, as well as for potential therapeutic applications .
Propiedades
Fórmula molecular |
C63H118N18O14S |
|---|---|
Peso molecular |
1383.8 g/mol |
Nombre IUPAC |
5-amino-2-[2-[[4-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71) |
Clave InChI |
WOHZPGNQJGMOFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)




![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)
![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)


![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)
